molecular formula C24H18F2N4O4S2 B13423938 2,4-difluoro-N-[2-methoxy-5-[5-(6-methyl-7-oxo-5H-pyrrolo[3,4-b]pyridin-3-yl)thiophen-2-yl]pyridin-3-yl]benzenesulfonamide

2,4-difluoro-N-[2-methoxy-5-[5-(6-methyl-7-oxo-5H-pyrrolo[3,4-b]pyridin-3-yl)thiophen-2-yl]pyridin-3-yl]benzenesulfonamide

Cat. No.: B13423938
M. Wt: 528.6 g/mol
InChI Key: ZYYGNLSPUWSHQW-UHFFFAOYSA-N
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Description

2,4-difluoro-N-[2-methoxy-5-[5-(6-methyl-7-oxo-5H-pyrrolo[3,4-b]pyridin-3-yl)thiophen-2-yl]pyridin-3-yl]benzenesulfonamide is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

Preparation Methods

The synthesis of 2,4-difluoro-N-[2-methoxy-5-[5-(6-methyl-7-oxo-5H-pyrrolo[3,4-b]pyridin-3-yl)thiophen-2-yl]pyridin-3-yl]benzenesulfonamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild conditions and high efficiency . The reaction conditions often include the use of palladium catalysts and boron reagents, which facilitate the formation of carbon-carbon bonds .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of methoxy and thiophene groups allows for oxidation reactions, which can be catalyzed by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, often facilitated by reagents such as halogens or nitrating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can lead to the formation of aldehydes or carboxylic acids.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,4-difluoro-N-[2-methoxy-5-[5-(6-methyl-7-oxo-5H-pyrrolo[3,4-b]pyridin-3-yl)thiophen-2-yl]pyridin-3-yl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the targets being studied .

Comparison with Similar Compounds

Compared to other similar compounds, 2,4-difluoro-N-[2-methoxy-5-[5-(6-methyl-7-oxo-5H-pyrrolo[3,4-b]pyridin-3-yl)thiophen-2-yl]pyridin-3-yl]benzenesulfonamide stands out due to its unique combination of functional groups and aromatic rings. Similar compounds include:

The uniqueness of this compound lies in its specific arrangement of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H18F2N4O4S2

Molecular Weight

528.6 g/mol

IUPAC Name

2,4-difluoro-N-[2-methoxy-5-[5-(6-methyl-7-oxo-5H-pyrrolo[3,4-b]pyridin-3-yl)thiophen-2-yl]pyridin-3-yl]benzenesulfonamide

InChI

InChI=1S/C24H18F2N4O4S2/c1-30-12-15-7-13(10-27-22(15)24(30)31)19-4-5-20(35-19)14-8-18(23(34-2)28-11-14)29-36(32,33)21-6-3-16(25)9-17(21)26/h3-11,29H,12H2,1-2H3

InChI Key

ZYYGNLSPUWSHQW-UHFFFAOYSA-N

Canonical SMILES

CN1CC2=C(C1=O)N=CC(=C2)C3=CC=C(S3)C4=CC(=C(N=C4)OC)NS(=O)(=O)C5=C(C=C(C=C5)F)F

Origin of Product

United States

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